

Application Notes and Protocols for Preclinical Evaluation of Ilacirnon

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Compound of Interest

Compound Name: *Ilacirnon*

Cat. No.: *B1668749*

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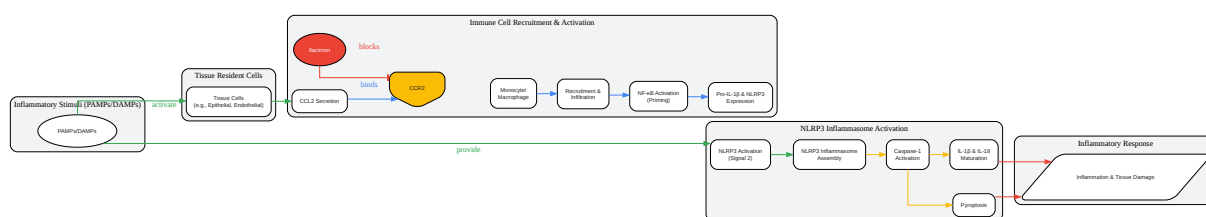
For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilacirnon (formerly CCX140) is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1] The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation.[2][3][4][5] Emerging evidence suggests a significant interplay between the CCR2-mediated inflammatory cell infiltration and the activation of the NLRP3 inflammasome, a key multiprotein complex of the innate immune system responsible for the maturation and secretion of pro-inflammatory cytokines IL-1 β and IL-18.[6][7] This document outlines a comprehensive preclinical experimental design to investigate the therapeutic potential of **Ilacirnon** in modulating NLRP3-driven inflammation.

The central hypothesis is that **Ilacirnon**, by blocking the CCR2 receptor, inhibits the recruitment of monocytes and macrophages to inflamed tissues, thereby reducing the cellular sources of NLRP3 inflammasome activation and consequently suppressing the downstream inflammatory cascade. These protocols will provide a framework for evaluating the efficacy of **Ilacirnon** in relevant in vitro and in vivo models of NLRP3-mediated diseases.

Hypothesized Signaling Pathway of Ilacirnon's Anti-Inflammatory Action



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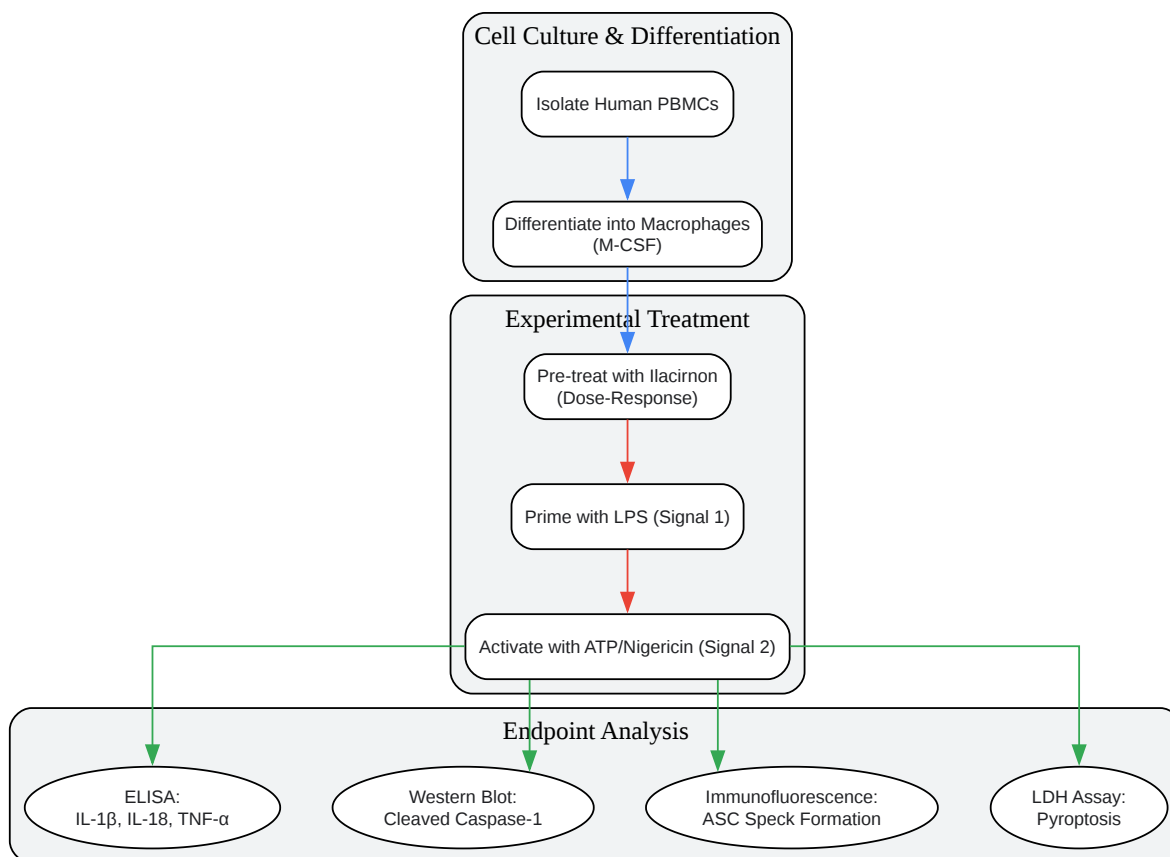
Caption: Hypothesized mechanism of **Ilacirnon** in modulating NLRP3 inflammasome-mediated inflammation.

In Vitro Experimental Protocols

Objective

To determine the direct and indirect effects of **Ilacirnon** on NLRP3 inflammasome activation in primary human monocytes and macrophages.

Experimental Workflow: In Vitro Studies



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Caption: Workflow for in vitro evaluation of **Ilacirnon**'s effect on NLRP3 inflammasome activation.

Protocol 1: NLRP3 Inflammasome Activation in Human Monocyte-Derived Macrophages (hMDMs)

- Cell Isolation and Culture:

- Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 50 ng/mL M-CSF for 7 days to differentiate into macrophages.
- **Ilacirnon** Treatment and Inflammasome Activation:
 - Seed hMDMs in 24-well plates at a density of 5×10^5 cells/well.
 - Pre-incubate cells with varying concentrations of **Ilacirnon** (e.g., 1 nM, 10 nM, 100 nM, 1 μ M) or vehicle control (DMSO) for 1 hour.
 - Prime the cells with 1 μ g/mL lipopolysaccharide (LPS) for 4 hours.
 - Activate the NLRP3 inflammasome by adding 5 mM ATP for 30 minutes or 10 μ M Nigericin for 1 hour.
- Endpoint Assays:
 - Cytokine Measurement (ELISA): Collect cell culture supernatants and measure the concentrations of IL-1 β , IL-18, and TNF- α using commercially available ELISA kits.
 - Caspase-1 Activation (Western Blot): Lyse the cells and perform Western blot analysis to detect the cleaved (active) form of caspase-1 (p20 subunit).
 - ASC Speck Formation (Immunofluorescence): Fix and permeabilize the cells, followed by staining with an anti-ASC antibody. Visualize ASC specks using fluorescence microscopy.
 - Cell Viability/Pyroptosis (LDH Assay): Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptosis-induced cell death.

Data Presentation: In Vitro Results

Table 1: Effect of **Ilacirnon** on Cytokine Secretion in LPS + ATP-Stimulated hMDMs

Treatment Group	Ilacirnon (nM)	IL-1 β (pg/mL)	IL-18 (pg/mL)	TNF- α (pg/mL)
Vehicle Control	0			
Ilacirnon	1			
Ilacirnon	10			
Ilacirnon	100			
Ilacirnon	1000			
Positive Control (MCC950)	1000			

Table 2: Quantification of ASC Specks and Pyroptosis

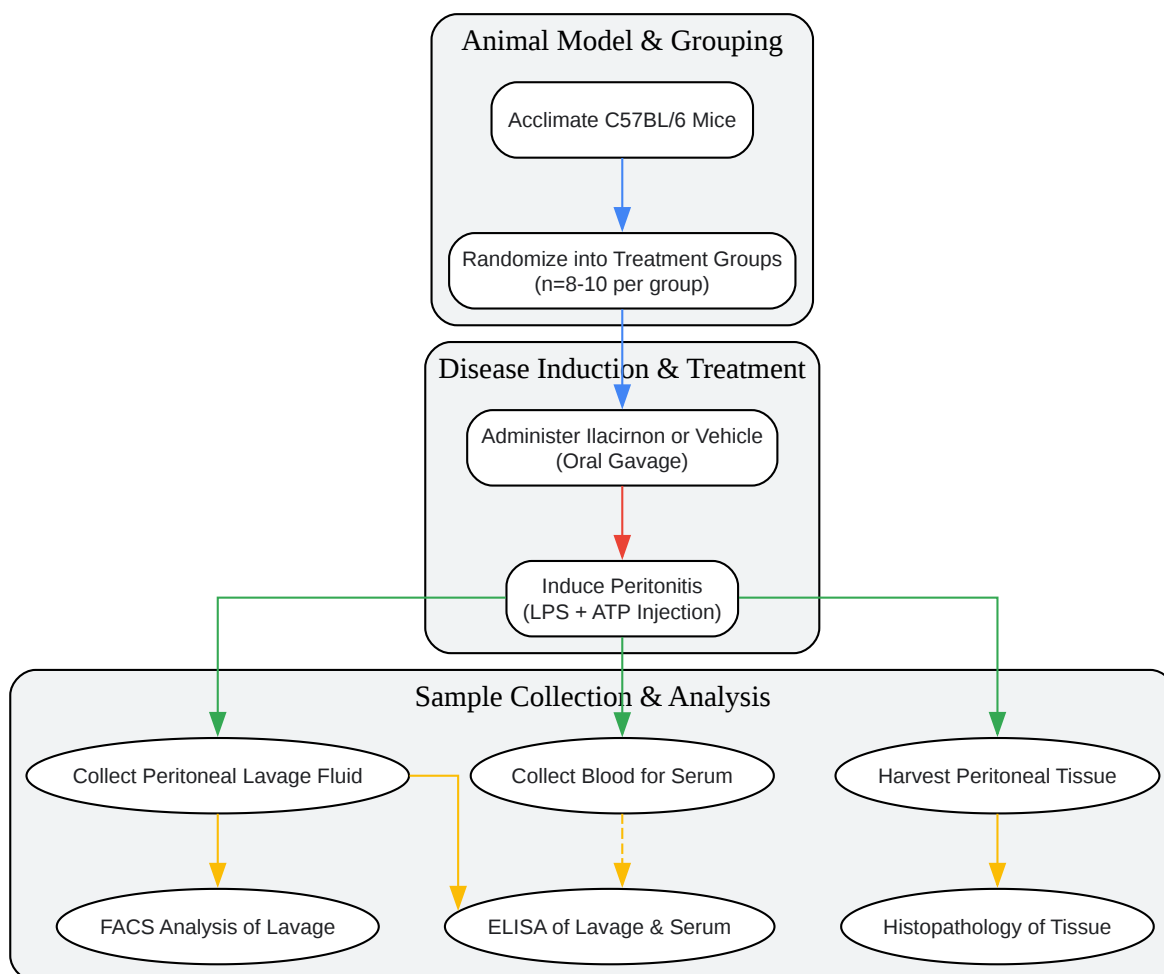
Treatment Group	Ilacirnon (nM)	% Cells with ASC Specks	LDH Release (% of Maximum)
Vehicle Control	0		
Ilacirnon	1		
Ilacirnon	10		
Ilacirnon	100		
Ilacirnon	1000		
Positive Control (MCC950)	1000		

In Vivo Experimental Protocols

Objective

To evaluate the in vivo efficacy of **Ilacirnon** in a mouse model of NLRP3-dependent inflammation.

Experimental Workflow: In Vivo Studies



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Caption: Workflow for in vivo evaluation of **Ilacirnon** in a model of NLRP3-mediated peritonitis.

Protocol 2: LPS-Induced Peritonitis Model in Mice

- Animal Model and Treatment Groups:
 - Use male C57BL/6 mice, 8-10 weeks old.

- Randomly assign mice to the following groups (n=8-10 per group):
 - Vehicle control + Saline injection
 - Vehicle control + LPS/ATP injection
 - **Ilacirnon** (low dose) + LPS/ATP injection
 - **Ilacirnon** (high dose) + LPS/ATP injection
 - Positive control (e.g., MCC950) + LPS/ATP injection
- Drug Administration and Disease Induction:
 - Administer **Ilacirnon** or vehicle control orally via gavage 1 hour prior to disease induction.
 - Induce peritonitis by intraperitoneal (i.p.) injection of LPS (10 mg/kg).
 - After 4 hours, administer ATP (30 mg/kg) via i.p. injection.
- Sample Collection and Analysis (2 hours post-ATP):
 - Peritoneal Lavage: Euthanize mice and collect peritoneal lavage fluid by washing the peritoneal cavity with 5 mL of sterile PBS.
 - Cell Recruitment (FACS): Centrifuge the lavage fluid and analyze the cell pellet for the number of neutrophils and macrophages using flow cytometry (staining for Ly6G and F4/80).
 - Cytokine Levels (ELISA): Measure IL-1 β , IL-18, and TNF- α levels in the supernatant of the peritoneal lavage fluid and in serum.
 - Histopathology: Collect peritoneal tissue for histological examination of inflammatory cell infiltration.

Data Presentation: In Vivo Results

Table 3: Effect of **Ilacirnon** on Inflammatory Cell Recruitment in a Peritonitis Model

Treatment Group	Dose (mg/kg)	Total Peritoneal Cells (x10 ⁶)	Neutrophils (x10 ⁶)	Macrophages (x10 ⁶)
Vehicle + Saline	-			
Vehicle + LPS/ATP	-			
Ilacirnon + LPS/ATP	Low			
Ilacirnon + LPS/ATP	High			
MCC950 + LPS/ATP	10			

Table 4: Effect of **Ilacirnon** on Cytokine Levels in Peritoneal Lavage Fluid

Treatment Group	Dose (mg/kg)	IL-1 β (pg/mL)	IL-18 (pg/mL)	TNF- α (pg/mL)
Vehicle + Saline	-			
Vehicle + LPS/ATP	-			
Ilacirnon + LPS/ATP	Low			
Ilacirnon + LPS/ATP	High			
MCC950 + LPS/ATP	10			

Conclusion

The provided experimental designs offer a robust framework for the preclinical evaluation of **Ilacirnon** as a modulator of NLRP3 inflammasome-driven inflammation. The in vitro protocols will elucidate the direct cellular mechanisms of action, while the in vivo model will provide crucial efficacy data in a relevant disease context. Successful completion of these studies will provide a strong rationale for the further clinical development of **Ilacirnon** for the treatment of a range of inflammatory disorders.

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